(Tbubrettphos PD(allyl))otf
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound allyl (2-di-tert-butylphosphino-3,6-dimethoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl)palladium (II) triflate, commonly referred to as (Tbubrettphos PD(allyl))otf, is a pi-allyl catalyst. It is highly active across a range of challenging cross-couplings, including carbon-nitrogen couplings with substrates such as amides and ammonia . This compound is known for its rapid activation and ability to accommodate the extremely bulky tBuBrettPhos ligand, avoiding the formation of carbazole that can suppress reactivity in some coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Tbubrettphos PD(allyl))otf involves the reaction of allyl palladium chloride dimer with the tBuBrettPhos ligand in the presence of silver triflate. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature until the formation of the desired product is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(Tbubrettphos PD(allyl))otf undergoes various types of reactions, including:
Cross-coupling reactions: It is highly effective in carbon-nitrogen couplings with substrates like amides and ammonia.
Substitution reactions: The compound can participate in substitution reactions where the allyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amides, ammonia, and other nucleophiles. The reactions are typically carried out under inert atmosphere conditions to prevent oxidation and ensure high reactivity .
Major Products Formed
The major products formed from reactions involving this compound are typically cross-coupled products where the allyl group is replaced by the nucleophile, resulting in the formation of new carbon-nitrogen or carbon-carbon bonds .
Scientific Research Applications
(Tbubrettphos PD(allyl))otf has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (Tbubrettphos PD(allyl))otf involves the rapid activation of the pi-allyl palladium complex, which then participates in cross-coupling reactions. The bulky tBuBrettPhos ligand helps to stabilize the palladium center and prevent the formation of side products that can hinder reactivity . The compound’s effectiveness is attributed to its ability to accommodate large ligands and avoid the formation of carbazole, which can suppress reactivity in some coupling reactions .
Comparison with Similar Compounds
(Tbubrettphos PD(allyl))otf can be compared with other similar pi-allyl palladium complexes, such as:
(tBuXPhos PD(allyl))otf: This compound also provides easy activation with efficient delivery of bulky, electron-rich tBuXPhos ligand while avoiding the formation of side products.
(tBuBrettPhos PD(allyl))TfOH salt: Another similar compound that shares the same ligand but differs in the counterion.
The uniqueness of this compound lies in its ability to rapidly activate and accommodate extremely bulky ligands, making it highly effective in challenging cross-coupling reactions .
Properties
Molecular Formula |
C36H56F3O5PPdS |
---|---|
Molecular Weight |
795.3 g/mol |
IUPAC Name |
(E)-but-2-ene;ditert-butyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;palladium(2+);trifluoromethanesulfonate |
InChI |
InChI=1S/C31H49O2P.C4H7.CHF3O3S.Pd/c1-19(2)22-17-23(20(3)4)27(24(18-22)21(5)6)28-25(32-13)15-16-26(33-14)29(28)34(30(7,8)9)31(10,11)12;1-3-4-2;2-1(3,4)8(5,6)7;/h15-21H,1-14H3;3-4H,1H2,2H3;(H,5,6,7);/q;-1;;+2/p-1/b;4-3+;; |
InChI Key |
NAEVIOVMTRDFDW-NXZCPFRHSA-M |
Isomeric SMILES |
C/C=C/[CH2-].CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C(C)(C)C)C(C)(C)C)OC)OC)C(C)C.C(F)(F)(F)S(=O)(=O)[O-].[Pd+2] |
Canonical SMILES |
CC=C[CH2-].CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C(C)(C)C)C(C)(C)C)OC)OC)C(C)C.C(F)(F)(F)S(=O)(=O)[O-].[Pd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.